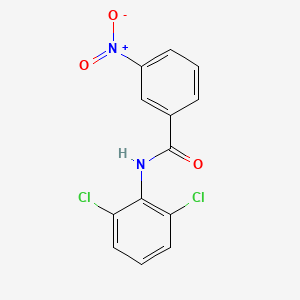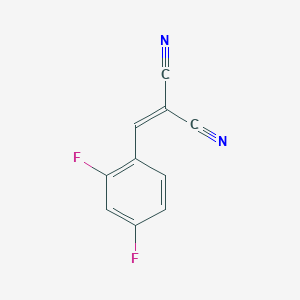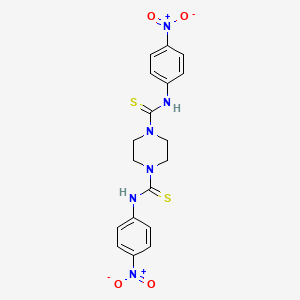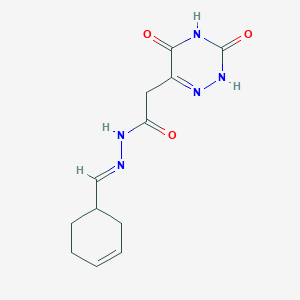![molecular formula C15H14N2O2 B5769888 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5769888.png)
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one, also known as APCP, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. APCP has been shown to inhibit a specific type of enzyme, phospholipase C (PLC), which is involved in many cellular processes.
作用机制
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one inhibits PLC by binding to the enzyme at a specific site. This binding prevents the enzyme from functioning properly, which leads to a decrease in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These molecules are important second messengers in many cellular processes, and their reduction can lead to a variety of cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific cell type and context. In general, this compound has been shown to induce cell death in cancer cells, and to inhibit the proliferation of cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. This compound has also been shown to have anti-inflammatory effects, and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one in lab experiments is its specificity for PLC. This allows researchers to study the specific effects of inhibiting PLC, without the confounding effects of inhibiting other enzymes. In addition, this compound is relatively easy to synthesize, which makes it accessible to many researchers. One limitation of using this compound is its relatively low yield, which can make it expensive to use in large-scale experiments.
未来方向
There are many potential future directions for research on 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one. One area of research could focus on the use of this compound as a therapeutic agent for cancer. This could involve studying the effects of this compound on different types of cancer cells, and testing its efficacy in animal models. Another area of research could focus on the use of this compound as an anti-inflammatory agent. This could involve studying the effects of this compound on different immune cells, and testing its efficacy in animal models of inflammation. Finally, future research could focus on the development of more potent and selective inhibitors of PLC, which could have even greater therapeutic potential.
合成方法
The synthesis of 4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one involves several steps, including the reaction of 2-hydroxy-3-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting compound with 2-amino-3-propyl-1H-indole-5-carboxylic acid. The final step involves the oxidation of the resulting compound with potassium permanganate. The yield of this compound is typically around 50%.
科学研究应用
4-amino-2-propyl-5H-chromeno[3,4-c]pyridin-5-one has been extensively studied for its potential therapeutic applications. One area of research has focused on the role of PLC in cancer cells. It has been shown that PLC is overexpressed in many types of cancer cells, and that inhibition of PLC can lead to cell death. This compound has been shown to be a potent inhibitor of PLC, and has been studied as a potential anticancer agent.
属性
IUPAC Name |
4-amino-2-propylchromeno[3,4-c]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-5-9-8-11-10-6-3-4-7-12(10)19-15(18)13(11)14(16)17-9/h3-4,6-8H,2,5H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEQKRQMZKVTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)


![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![3-(methoxymethyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5769857.png)
![3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)


![4,4'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyl)dipyridine](/img/structure/B5769878.png)
![7-(difluoromethyl)-N-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5769894.png)